N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide - 371220-93-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Catalog Number: EVT-2841296
CAS Number: 371220-93-8
Molecular Formula: C23H19FN2O2
Molecular Weight: 374.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)

Compound Description: (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, referred to as Compound 11 in the study, functions as a potent and selective class I histone deacetylase (HDAC) inhibitor []. It displays significant anti-proliferative activity against various human cancer cell lines, including colorectal cancer cells. Mechanistically, it induces cell cycle arrest, activates apoptotic pathways, and inhibits survival signals in these cells.

Relevance: Both Compound 11 and N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide share the core structure of a 1,2,3,4-tetrahydroquinoline ring system. The presence of various substituents on this core structure highlights the potential for modifications in this chemical class while targeting specific biological activities. []

(2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117)

Compound Description: (2R*,4S*)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide, designated as K117, acts as a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) []. This compound exhibits a Ki value of 5.5 nM for human CRTH2 and demonstrates high selectivity for this receptor over other related targets. K117 effectively inhibits PGD2-induced calcium responses and chemotaxis in human eosinophils.

Relevance: K117 shares a close structural resemblance to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide. Both compounds possess a 1-benzoyl-1,2,3,4-tetrahydroquinoline moiety. The presence of an N-phenylisobutyramide substituent at the 4-position of the tetrahydroquinoline ring in K117, compared to the 4-fluorobenzamide substituent at the 6-position in the target compound, suggests that variations at these positions might influence the compounds' receptor binding affinities and pharmacological profiles. []

(2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide (K604)

Compound Description: (2R*,4S*)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide, known as K604, functions as a selective CRTH2 antagonist, similar to K117 []. It displays a Ki value of 11 nM for human CRTH2 and exhibits selectivity over a range of other receptors and enzymes. K604 inhibits PGD2-induced calcium responses and chemotaxis in human eosinophils.

Relevance: K604 and N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide share a common 1-benzoyl-1,2,3,4-tetrahydroquinoline structural motif []. The key difference lies in the substituent at the 4-position of the tetrahydroquinoline ring: K604 has an N-phenylcyclopropanecarboxamide group, whereas the target compound has a 4-fluorobenzamide group at the 6-position. These variations highlight the potential for modifications in this region of the molecule to achieve selective CRTH2 antagonism. []

4-[3-(1-heptyl-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-oxo-E-propenyl] benzoic acid (AGN193198)

Compound Description: 4-[3-(1-heptyl-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-oxo-E-propenyl] benzoic acid, identified as AGN193198, is a retinoid-related molecule with potent pro-apoptotic effects on various cancer cells, including prostate, breast, gastrointestinal, and leukemia cells []. Notably, AGN193198 does not bind to classical retinoid receptors (RARs and RXRs), suggesting a distinct mechanism of action.

Relevance: AGN193198 and N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide both contain a tetrahydroquinoline moiety as part of their structures []. AGN193198's structure highlights the diverse biological activities achievable by modifying the tetrahydroquinoline core. It underscores the potential for developing compounds within this chemical class that target different mechanisms of action, such as apoptosis induction, independent of traditional retinoid receptor binding. []

ER-35795 ((2E,4E,6E)-7-[1-(1-methylethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluoro-3-methyl-2,4,6-nonatrienoic acid)

Compound Description: (2E,4E,6E)-7-[1-(1-methylethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluoro-3-methyl-2,4,6-nonatrienoic acid, designated as ER-35795, acts as a novel retinoid X receptor (RXR)-specific agonist []. This compound exhibits selective activation of RXR homodimers without affecting RARs. ER-35795 plays a crucial role in inducing cell differentiation and inhibiting splenocyte proliferation.

Relevance: Similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide, ER-35795 features a tetrahydroquinoline core structure within its molecular framework []. This shared structural element suggests a potential relationship in their modes of action or biological targets. Investigating the specific interactions and structural variations between these compounds could offer valuable insights into designing novel molecules with tailored pharmacological properties related to retinoid signaling pathways. []

Properties

CAS Number

371220-93-8

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide

Molecular Formula

C23H19FN2O2

Molecular Weight

374.415

InChI

InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)

InChI Key

FEBXWFSPRPHJHP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.